![molecular formula C17H14FN3O2S B2851278 2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-N-furan-2-ylmethyl-acetamide CAS No. 626222-94-4](/img/structure/B2851278.png)
2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-N-furan-2-ylmethyl-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-N-furan-2-ylmethyl-acetamide is a complex organic molecule. It features a fused heterocyclic framework incorporating pyridazine and furan rings, and a fluorinated phenyl group, suggesting potential activity in various biochemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-N-furan-2-ylmethyl-acetamide typically begins with the preparation of intermediates such as 4-fluoro-phenylhydrazine and 3-chloro-6-(4-fluorophenyl)-pyridazine. These intermediates undergo nucleophilic aromatic substitution to introduce the pyridazinylsulfanyl group, followed by further functionalization to attach the furan-2-ylmethyl-acetamide moiety.
Typical reaction conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), with temperatures ranging from room temperature to reflux conditions, and reaction times varying from several hours to overnight.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is crucial. This often includes continuous flow chemistry techniques to enhance yield and purity, and reduce reaction times. Catalysts like palladium on carbon (Pd/C) might be used to facilitate reactions, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound may undergo oxidation at the furan ring under acidic conditions, forming corresponding carbonyl derivatives.
Reduction: : Reduction of the pyridazine ring can be achieved using hydrogenation techniques, often with catalysts like Pt/C.
Substitution: : Electrophilic substitution reactions are possible at the fluorinated phenyl ring due to the electron-withdrawing effect of fluorine.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: : Hydrogen gas (H₂) in the presence of metal catalysts.
Substitution: : Various halogenating agents or electrophiles under anhydrous conditions.
Major Products
Oxidation: : Oxidized derivatives with carbonyl functionalities.
Reduction: : Reduced pyridazine derivatives.
Substitution: : Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-N-furan-2-ylmethyl-acetamide is studied for its reactivity and the development of new synthetic methodologies. It serves as a building block for the synthesis of more complex molecules.
Biology
In biological research, its structural features are investigated for potential interactions with biomolecules, making it a candidate for probing enzyme functions or protein-ligand interactions.
Medicine
Medically, this compound might have potential as a drug lead, particularly due to its heterocyclic structure, which is often found in pharmacologically active compounds. Research into its bioactivity against various diseases or conditions is ongoing.
Industry
In industry, the compound's stability and reactivity make it suitable for applications in material science, such as the development of novel polymers or as a precursor in organic electronic materials.
Wirkmechanismus
The mechanism by which 2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-N-furan-2-ylmethyl-acetamide exerts its effects typically involves interactions with specific molecular targets such as enzymes or receptors. Its heterocyclic structure allows it to fit into active sites of proteins, potentially modulating their activity by binding through hydrogen bonds, van der Waals interactions, or π-π stacking with aromatic residues.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include various heterocyclic molecules such as:
2-[6-(4-Chloro-phenyl)-pyridazin-3-ylsulfanyl]-N-furan-2-ylmethyl-acetamide: : Similar in structure but with a chlorine substituent, affecting its reactivity and interaction with biological targets.
2-[6-(4-Methyl-phenyl)-pyridazin-3-ylsulfanyl]-N-furan-2-ylmethyl-acetamide: : Features a methyl group which can alter the compound's steric and electronic properties.
2-[6-(4-Nitro-phenyl)-pyridazin-3-ylsulfanyl]-N-furan-2-ylmethyl-acetamide:
The uniqueness of 2-[6-(4-Fluoro-phenyl)-pyridazin-3-ylsulfanyl]-N-furan-2-ylmethyl-acetamide lies in the presence of the fluorine atom, which often enhances metabolic stability and binding affinity in drug molecules, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c18-13-5-3-12(4-6-13)15-7-8-17(21-20-15)24-11-16(22)19-10-14-2-1-9-23-14/h1-9H,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFANUBQGBSQSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-methyl 2-(4-ethoxy-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2851198.png)
![8-([1,1'-Biphenyl]-4-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2851200.png)
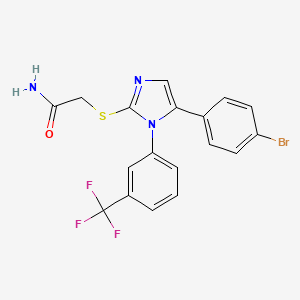
![3-(2-chlorophenyl)-5-[(E)-2-[(4-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2851203.png)
![8-(3,5-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2851205.png)
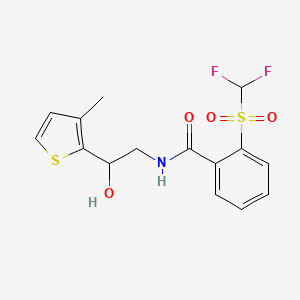
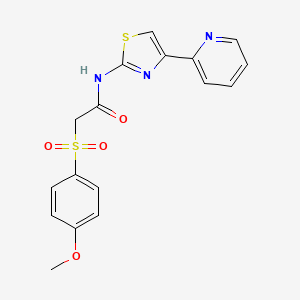
![2-Methyl-5-piperidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2851210.png)
![1-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-4-ethylpiperazine-2,3-dione](/img/structure/B2851211.png)
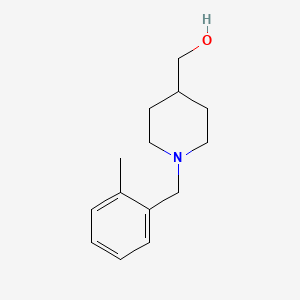
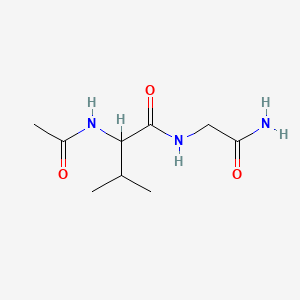
![2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2851216.png)
![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2851217.png)
